tert-butyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate
Overview
Description
tert-Butyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate is a chemical compound with the molecular formula C12H16BrN3O2 and a molecular weight of 314.18 g/mol . It is primarily used in research and development within the fields of chemistry and biology.
Preparation Methods
The synthesis of tert-butyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate involves several steps:
Starting Material: The synthesis begins with the preparation of 5-bromopyrimidine.
Cyclopropylation: The 5-bromopyrimidine undergoes a cyclopropylation reaction to introduce the cyclopropyl group.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl isocyanate under controlled conditions
Chemical Reactions Analysis
tert-Butyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate undergoes various chemical reactions:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Scientific Research Applications
tert-Butyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate involves its interaction with specific molecular targets. The bromopyrimidine moiety is known to interact with nucleic acids and proteins, potentially affecting various biological pathways. The cyclopropyl group may enhance the compound’s stability and binding affinity .
Comparison with Similar Compounds
tert-Butyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate can be compared with similar compounds such as:
tert-Butyl N-(5-bromopyrimidin-2-yl)-N-(tert-butoxy)carbonyl carbamate: This compound has a similar structure but includes an additional tert-butoxy group.
tert-Butyl (5-bromopyrimidin-2-yl)methylcarbamate: This compound differs by having a methyl group instead of a cyclopropyl group.
tert-Butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate: This compound has a hydroxypyridine ring instead of a pyrimidine ring.
Properties
IUPAC Name |
tert-butyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O2/c1-11(2,3)18-10(17)16-12(4-5-12)9-14-6-8(13)7-15-9/h6-7H,4-5H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXMOPWLBKTBTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=NC=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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